molecular formula C7H7N3O2S2 B13150321 5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid

5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B13150321
M. Wt: 229.3 g/mol
InChI Key: JYCQFHKGYMLBSU-UHFFFAOYSA-N
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Description

5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a novel chemical reagent designed for research and development purposes. This compound features a fused heterocyclic core structure integrating 1,2,4-triazole and thiazole rings, a scaffold recognized for its significant potential in medicinal chemistry . The 1,2,4-triazole moiety is a privileged structure in drug discovery, known to confer multidirectional biological activity . Its derivatives are characterized by a wide spectrum of pharmacological properties, including notable antibacterial and antifungal activities . Specifically, the 1,2,4-triazole ring is a key component in several therapeutically important agents, and its incorporation into new chemical entities is a validated strategy to develop potent antibacterial agents to combat the global spread of drug-resistant bacteria . The presence of the sulfanylidene (thione) group on the triazole ring is a critical pharmacophore, as mercapto-substituted 1,2,4-triazoles are known to enhance biological activity and are found in many pharmaceuticals . This molecular framework suggests the compound is a valuable building block for researchers investigating new antibacterial compounds, particularly against priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Furthermore, the fused triazolothiazole structure is of interest for synthesizing more complex systems, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have demonstrated a range of biological activities including antimicrobial, anticancer, analgesic, anti-inflammatory, and antiviral effects . This product is intended For Research Use Only (RUO) and is strictly prohibited for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant Material Safety Data Sheet (MSDS) and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C7H7N3O2S2

Molecular Weight

229.3 g/mol

IUPAC Name

5-ethyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid

InChI

InChI=1S/C7H7N3O2S2/c1-2-3-4(5(11)12)14-7-9-8-6(13)10(3)7/h2H2,1H3,(H,8,13)(H,11,12)

InChI Key

JYCQFHKGYMLBSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=NNC(=S)N12)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarbodithioate with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can disrupt biological processes in microorganisms. Additionally, the compound can interfere with enzyme activity by binding to active sites, leading to inhibition of essential biochemical pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of triazolothiadiazole/thiazole derivatives are heavily influenced by substituents. Key structural comparisons include:

Compound Name/Structure Substituents Key Structural Features
5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid (Target) Ethyl (C5), sulfanyl (-SH, C3), carboxylic acid (-COOH, C6) Enhanced solubility due to -COOH; potential for hydrogen bonding and ionic interactions .
Compound 13 (3-bromophenyl-substituted derivative, ) 3-Bromophenyl (C6), triazoloquinazoline fused system Bulky bromophenyl group increases lipophilicity; planar fused rings may enhance stacking interactions .
Compound 15 (methylthio-substituted derivative, ) Methylthio (-SCH₃, C6) Electron-donating -SCH₃ improves metabolic stability but reduces polarity .
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-triazolo[3,4-b]thiadiazole () Isobutylphenyl-ethyl (C6) Hydrophobic side chain enhances membrane permeability; weak C–H⋯π interactions in crystal packing .
ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-TRIAZINE-6-CARBOXYLATE () Chlorophenylsulfanyl (C5), trifluoromethylphenyl (C3), ester (-COOEt, C6) Ester group reduces acidity compared to -COOH; trifluoromethyl enhances electronegativity .

Key Observations :

  • The carboxylic acid group in the target compound distinguishes it from ester-containing analogs (e.g., ), offering improved water solubility and bioactivity .
  • Sulfanyl (-SH) groups (as in the target compound) provide hydrogen-bonding capacity, unlike methylthio (-SCH₃) or bromophenyl substituents .
Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Solubility Profile Reference
Target Compound Not reported High in polar solvents (due to -COOH)
Compound 13 () 131–132 Soluble in CHCl₃-EtOH; moderate polarity
Compound 14 () 259–260 Poor in organic solvents (thione group)
Compound 96–98 Recrystallized in ethanol-DMF (1:1)

Analysis :

  • Higher melting points (e.g., 259–260°C for Compound 14) correlate with thione (-C=S) groups, which enable stronger intermolecular interactions .
  • The target compound’s carboxylic acid group likely increases its melting point compared to ester derivatives but data is unavailable.

Key Insight :

  • Carboxylic acid-containing derivatives (e.g., target compound, ) show vasodilatory effects, while lipophilic substituents (e.g., isobutylphenyl in ) favor antimicrobial activity .

Advancements :

Biological Activity

5-Ethyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Triazole and thiazole moieties : These rings are known for their diverse biological activities.
  • Functional groups : The ethyl group at the 5-position and the sulfanyl group at the 3-position contribute to its reactivity and biological interactions.
  • Molecular formula : C7H7N3O2S2
  • Molecular weight : Approximately 229.28 g/mol .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant antimicrobial , antiviral , and anticancer properties. The following sections detail these activities:

Antimicrobial Activity

Compounds within the triazole-thiazole family have shown effectiveness against various pathogens. The mechanism often involves:

  • Enzyme inhibition : Disruption of essential microbial enzymes.
  • Cell membrane disruption : Altering the integrity of microbial cells .

A study demonstrated that derivatives with similar structures exhibited IC50 values indicating potent activity against bacterial strains .

Antiviral Properties

The compound's antiviral potential is attributed to its ability to inhibit viral replication. Mechanisms include:

  • Interference with viral enzymes : Such as proteases and polymerases.
  • Modulation of host cell pathways : This can prevent viral entry or replication .

Anticancer Activity

The anticancer effects of this compound have been investigated in several studies. Key findings include:

  • Cytotoxicity against cancer cell lines : Research has shown significant activity against various cancer types with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of action : Involves apoptosis induction through modulation of signaling pathways (e.g., Bcl-2 family proteins) and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Anticancer Efficacy :
    • A study on a derivative showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating strong cytotoxicity .
    • Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins.
  • Antimicrobial Testing :
    • A series of compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the sulfanyl group significantly affected antimicrobial potency .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented in the table below:

Compound NameStructureUnique Features
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acidSimilar backbone with methyl substitutionPotentially different biological activity due to methyl group
5-Acetyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazoleAcetyl group instead of ethylMay exhibit distinct pharmacological properties
5-(Phenyl)-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazolePhenyl substitutionEnhanced lipophilicity could affect bioavailability

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